N,N-Bis-Boc-N-allylamine

Description

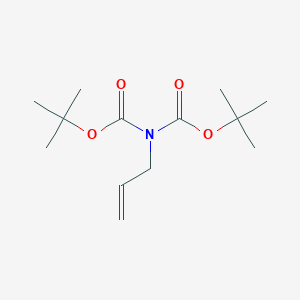

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJIUBLSFUQBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437274 | |

| Record name | N,N-Bis-Boc-N-allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115269-99-3 | |

| Record name | N,N-Bis-Boc-N-allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115269-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis-Boc-N-allylamine: Structure, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis-Boc-N-allylamine, with the chemical formula C13H23NO4, is a valuable amine-protected building block in modern organic synthesis.[1] Its unique structure, featuring two acid-labile tert-butoxycarbonyl (Boc) protecting groups and a versatile allyl moiety, offers chemists precise control in the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. It further details its critical applications, particularly in peptide synthesis and as a key intermediate in the development of active pharmaceutical ingredients (APIs).[1] Experimental protocols for its synthesis and deprotection are outlined, alongside a summary of its spectroscopic data for characterization.

Chemical Structure and Properties

This compound is characterized by a central nitrogen atom bonded to an allyl group and two tert-butoxycarbonyl (Boc) groups. The Boc groups serve as effective protecting agents for the amine functionality, preventing unwanted reactions under various conditions.[2] The allyl group provides a reactive handle for a range of chemical transformations.

Chemical Structure:

Caption: 2D Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C13H23NO4 | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | Colorless to light yellow low melting solid | [3] |

| Boiling Point | 293.6 °C | [1] |

| Density | 1.019 g/cm³ | [1] |

| Storage Temperature | Room temperature, dry | [1] |

| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate | [2] |

| SMILES | CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C | [4] |

| InChI Key | YLJIUBLSFUQBSL-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), the allylic CH2 protons adjacent to the nitrogen, the vinylic CH proton, and the terminal vinylic CH2 protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbons of the allyl group. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O stretching of the carbamate groups (~1700 cm⁻¹), C-N stretching, and C=C stretching of the allyl group. |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺ of 258.17000 and other adducts such as [M+Na]⁺. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (M-56) or the entire Boc group.[4][6] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the N-tert-butoxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (Boc₂O).

General Procedure for Boc Protection of Allylamine:

-

To a solution of allylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine or N,N-diisopropylethylamine (2.5 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.[7]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. N-BOC-Allylamine, 98% 50 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. PubChemLite - this compound (C13H23NO4) [pubchemlite.lcsb.uni.lu]

- 5. N-BOC allylamine | C8H15NO2 | CID 86738925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]

N,N-Bis-Boc-N-allylamine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N,N-Bis-Boc-N-allylamine, a key building block in modern organic synthesis. This document outlines its chemical properties, detailed experimental protocols for its synthesis and deprotection, and its application in multi-step synthetic workflows.

Core Compound Data

This compound, also known as di(tert-butyl) allylimidodicarbonate, is a valuable reagent for the introduction of a protected secondary amine.[1] The dual Boc (tert-butoxycarbonyl) protecting groups offer robust protection under various conditions, while the allyl group provides a versatile handle for further chemical transformations.[1]

| Property | Value | Reference |

| CAS Number | 115269-99-3 | [2] |

| Molecular Formula | C₁₃H₂₃NO₄ | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| IUPAC Name | di(tert-butyl) allylimidodicarbonate | |

| Appearance | Solid | [4] |

| Boiling Point | 293.6 °C | [3] |

| Density | 1.019 g/cm³ | [3] |

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of di-tert-butyl iminodicarboxylate with allyl bromide.[5]

Experimental Protocol: Synthesis

Materials:

-

Di-tert-butyl iminodicarboxylate

-

Allyl bromide

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

2-Methyltetrahydrofuran (2-MeTHF)

-

50% Sodium hydroxide (NaOH) solution

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine di-tert-butyl iminodicarboxylate, allyl bromide, and a catalytic amount of tetrabutylammonium bromide in 2-methyltetrahydrofuran.[5]

-

To the stirring mixture, add a 50% aqueous solution of sodium hydroxide.[5]

-

Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the di-tert-butyl iminodicarboxylate is consumed.[5]

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be further purified by column chromatography.

Application in a Multi-Step Synthesis Workflow

This compound is a versatile intermediate in the synthesis of more complex molecules. The following workflow illustrates its use in a hypothetical multi-step synthesis, followed by deprotection to reveal the amine functionality.

Deprotection of the N,N-Bis-Boc Group

The Boc groups of this compound can be readily removed under acidic conditions to yield the corresponding secondary amine.[1][6]

Experimental Protocol: N,N-Bis-Boc Deprotection

Materials:

-

This compound (or a derivative thereof)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

or 4M Hydrochloric acid (HCl) in 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve the N,N-Bis-Boc protected compound in anhydrous dichloromethane in a round-bottom flask.

-

Add trifluoroacetic acid to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours. Monitor the progress by TLC.[7]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Procedure using HCl in Dioxane:

-

Dissolve the N,N-Bis-Boc protected compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[8] Monitor the reaction by TLC.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8] Alternatively, the solvent can be removed under reduced pressure, and the residue can be worked up as described in the TFA procedure.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its robust protection of the amine functionality, coupled with the reactive allyl handle, allows for a wide range of synthetic manipulations. The straightforward protocols for its synthesis and deprotection make it an invaluable tool for researchers and professionals in the field of drug development and materials science.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. 115269-99-3 | this compound | Carbamates | Ambeed.com [ambeed.com]

- 3. This compound [myskinrecipes.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

The Dual Nature of N,N-Bis-Boc-N-allylamine: A Technical Guide to its Role as an Amine Protecting Group

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of N,N-Bis-Boc-N-allylamine in Amine Protection.

In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious selection of protecting groups is paramount. This whitepaper provides an in-depth technical exploration of this compound, a versatile reagent employed for the protection of primary amines. This guide will detail its synthesis, application in amine protection, and subsequent deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective implementation in complex synthetic strategies.

This compound, also known as di(tert-butyl) allylimidodicarbonate, features a tertiary amine core shielded by two tert-butoxycarbonyl (Boc) groups, rendering it an effective agent for the introduction of a protected secondary amine functionality.[1][2] The presence of the allyl group offers an additional site for synthetic manipulation, making it a valuable building block in multi-step syntheses.[3] This dual functionality allows for orthogonal protection strategies, where the Boc groups can be selectively removed under acidic conditions while the allyl group remains available for other transformations.[2]

Synthesis of this compound

The preparation of this compound involves the exhaustive protection of allylamine with two equivalents of a Boc-donating reagent, typically di-tert-butyl dicarbonate (Boc₂O), in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Allylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine (1.0 equivalent) in the chosen solvent (DCM or ACN).

-

Add the base (TEA or DIEA, 2.2 equivalents) to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Synthesis of this compound - Representative Quantitative Data

| Reactant (Allylamine) | Boc₂O (equiv.) | Base (equiv.) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1.0 mmol | 2.2 | TEA (2.2) | DCM | 12 h | Room Temp. | >90 | General Protocol[4] |

| 1.0 mmol | 2.2 | DIEA (2.2) | ACN | 12 h | Room Temp. | >90 | General Protocol[4] |

Protection of Primary Amines using this compound

While this compound is itself a protected amine, its primary utility lies in serving as a precursor for the introduction of a protected secondary amine. The allyl group can be cleaved under specific conditions to reveal a secondary amine bearing two Boc protecting groups. However, a more common application involves the initial synthesis of N-Boc protected amines using Boc₂O, as detailed below, which provides context for the stability and reactivity of the bis-Boc functionality.

Experimental Protocol: General Boc Protection of a Primary Amine

Materials:

-

Primary Amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., Triethylamine, Sodium Bicarbonate, or DMAP)

-

Solvent (e.g., Dichloromethane, THF, Acetonitrile, or Water)

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.0-1.5 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.[4]

-

Upon completion, perform an aqueous workup, typically involving extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the N-Boc protected amine as necessary.

Table 2: Boc Protection of Various Primary Amines - Representative Quantitative Data

| Amine | Boc₂O (equiv.) | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Aniline | 1.1 | NaHCO₃ | Chloroform/Water | 2 h | Reflux | 95 | [4] |

| Benzylamine | 1.1 | DMAP | Acetonitrile | 1 h | Room Temp. | 98 | [4] |

| Glycine Methyl Ester | 1.1 | NaHCO₃ | Water/THF | 4 h | Room Temp. | 92 | [4] |

Deprotection of Boc-Protected Amines

The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent reactions. This is typically achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection of a Boc-Protected Amine

Materials:

-

N-Boc protected amine

-

Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent)

-

Solvent (e.g., Dichloromethane (DCM), Dioxane, or Methanol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution for neutralization

-

Standard laboratory glassware

Procedure using TFA in DCM:

-

Dissolve the N-Boc protected amine in DCM.

-

Add a solution of TFA in DCM (typically 20-50%) to the stirred solution.[5]

-

Monitor the reaction by TLC until the starting material is consumed (usually within 1-2 hours at room temperature).[5]

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by dissolving it in an organic solvent and washing with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer and concentrate to obtain the deprotected amine.

Procedure using HCl in Dioxane:

-

Dissolve or suspend the N-Boc protected amine in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[6]

-

Monitor the reaction by TLC or LC-MS.[6]

-

Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[6]

Table 3: Deprotection of Boc-Protected Amines - Representative Quantitative Data

| Boc-Protected Amine | Deprotection Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc Aniline | 20% TFA | DCM | 1 h | Room Temp. | >95 |[5] | | N-Boc Benzylamine | 4M HCl | Dioxane | 2 h | Room Temp. | >95 |[6] | | N-Boc Glycine Methyl Ester | Neat TFA | - | 30 min | Room Temp. | >95 |[7] |

Mechanistic Insights and Visualizations

The protection and deprotection of amines using the Boc group proceed through well-established mechanisms.

Boc Protection Mechanism

The protection of a primary amine with di-tert-butyl dicarbonate involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butoxycarbonyl group and subsequent deprotonation to yield the N-Boc protected amine.

Caption: Boc Protection of a Primary Amine.

Acid-Catalyzed Boc Deprotection Mechanism

The deprotection of a Boc-protected amine under acidic conditions is initiated by the protonation of the carbamate oxygen. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]

Caption: Acid-Catalyzed Boc Deprotection.

Experimental Workflow: Boc Protection and Deprotection Cycle

The following diagram illustrates a typical experimental workflow for the protection of a primary amine with a Boc group, followed by its deprotection.

Caption: Amine Protection-Deprotection Workflow.

References

- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Allyl Group in N,N-Bis-Boc-N-allylamine: A Technical Guide to its Fundamental Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

N,N-Bis-Boc-N-allylamine is a versatile synthetic building block that offers a unique combination of functionalities: a sterically hindered, protected tertiary amine and a reactive terminal alkene. The two tert-butoxycarbonyl (Boc) groups provide robust protection for the nitrogen atom under a wide range of nucleophilic and basic conditions. This protection scheme makes the amine exceptionally stable, thereby allowing for a diverse array of chemical transformations to be performed selectively on the allyl moiety.[1][2] Concurrently, the Boc groups can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization.[1]

This guide provides an in-depth exploration of the fundamental reactivity of the allyl group within this molecule. It details key transformations, provides representative experimental protocols, and summarizes expected outcomes, offering a practical resource for chemists engaged in complex molecule synthesis, scaffold development, and medicinal chemistry.

Core Reactivity of the Allyl Group

The terminal double bond of the allyl group in this compound is amenable to a variety of classic alkene transformations. The bulky, electron-withdrawing nature of the adjacent bis-Boc-protected nitrogen influences the steric accessibility and electronic properties of the alkene, but does not preclude its participation in fundamental organic reactions. Key transformations include oxidation, reduction, and addition reactions.

Oxidative Transformations

The double bond can be targeted by various oxidative reagents to yield aldehydes, ketones, epoxides, or diols.

Wacker-Type Oxidation to a Ketone

The Wacker-Tsuji oxidation protocol and its modern variants provide a reliable method for converting terminal olefins into methyl ketones. For N-protected allylamines, catalyst systems have been developed that yield the ketone product with high selectivity. Research on closely related substrates, such as N-Cbz-N-Boc protected allylamine, demonstrates that substrates with two protecting groups on the nitrogen provide the corresponding ketone in excellent yields.[1] This transformation is particularly valuable for introducing a carbonyl functionality for further elaboration.

Table 1: Wacker-Type Oxidation of Protected Allylamines

| Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| N-Cbz-N-Boc-allylamine | [Pd(Quinox)]Cl₂ (5 mol%) | TBHP (aq) | 1,2-DCE | 1.5 | 99 | [1] |

| N-Boc-allylamine | [Pd(Quinox)]Cl₂ (5 mol%) | TBHP (aq) | 1,2-DCE | 1.5 | 82 | [1] |

| N-Cbz-allylamine | [Pd(Quinox)]Cl₂ (5 mol%) | TBHP (aq) | 1,2-DCE | 1.5 | 89 | [1] |

Data adapted from a study on analogous protected allylamines.

Experimental Protocol: Wacker-Type Oxidation

-

To a screw-cap vial, add the this compound (1.0 equiv), the Palladium-Quinox catalyst (e.g., [Pd(Quinox)]Cl₂, 0.05 equiv), and 1,2-dichloroethane (DCE) to make a 0.2 M solution.

-

Add aqueous tert-butyl hydroperoxide (TBHP, 70 wt% in H₂O, 3.0 equiv) to the mixture.

-

Seal the vial and place it in a preheated block at 60 °C.

-

Stir the reaction for 1.5-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N,N-bis(tert-butoxycarbonyl)-2-oxopropan-1-amine.

Caption: General workflow for the Wacker-type oxidation.

Ozonolysis to an Aldehyde

Ozonolysis provides a direct method for cleaving the carbon-carbon double bond. Reductive workup of the resulting ozonide yields an aldehyde. For this compound, this reaction is expected to produce N,N-bis(tert-butoxycarbonyl)glycinal, a valuable intermediate for the synthesis of functionalized amino alcohols and other derivatives.

Experimental Protocol: Ozonolysis with Reductive Workup

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or methanol in a three-neck flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC or the appearance of a persistent blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 equiv) or triphenylphosphine (PPh₃, 1.5 equiv), to the cold solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

If necessary, purify the crude aldehyde by flash column chromatography on silica gel. Note that aldehydes can be sensitive, and purification should be performed promptly.

Dihydroxylation to a Diol

The allyl group can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction proceeds via a syn-addition mechanism. The resulting aminodiol is a key structural motif in various natural products and pharmaceuticals.

Experimental Protocol: Catalytic Dihydroxylation

-

Dissolve this compound (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO, 1.5 equiv) to the solution.

-

To the stirring mixture, add a catalytic amount of osmium tetroxide (OsO₄, 1-2 mol%), typically as a 2.5 wt% solution in tert-butanol.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The reaction mixture will typically turn dark brown/black.

-

Once the starting material is consumed, quench the reaction by adding a solid scavenger like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir for an additional 1-2 hours until the solution color lightens.

-

Filter the mixture through a pad of celite, washing with acetone or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.

-

Purify the product by flash column chromatography on silica gel.

Epoxidation

Epoxidation of the allyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide.[3][4] This electrophilic addition creates a strained three-membered ring that is a versatile intermediate for further functionalization via nucleophilic ring-opening reactions.

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolve this compound (1.0 equiv) in an inert solvent like dichloromethane (DCM) in a round-bottom flask.

-

Add a buffer, such as solid sodium bicarbonate (NaHCO₃, 2.0 equiv), to neutralize the meta-chlorobenzoic acid byproduct.

-

Cool the mixture to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2-1.5 equiv) portion-wise to the stirring suspension.

-

Allow the reaction to stir at 0 °C and then warm to room temperature over several hours (2-12 h), monitoring progress by TLC.

-

Upon completion, filter the mixture to remove the solids.

-

Wash the filtrate sequentially with 10% aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Purify by flash column chromatography if necessary.

Caption: Key oxidative transformations of the allyl group.

Reduction and Addition Reactions

The allyl double bond can also undergo reduction to the corresponding saturated propyl group or participate in addition reactions to install new functionalities.

Catalytic Hydrogenation

The alkene can be selectively reduced to an alkane without affecting the Boc protecting groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly efficient method for this transformation. This reaction demonstrates the orthogonal stability of the Boc group to hydrogenation conditions, which readily cleave other protecting groups like benzyl (Bn) or carboxybenzyl (Cbz).[5]

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve this compound (1.0 equiv) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add palladium on carbon (Pd/C, 5-10 wt% catalyst loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the reaction flask and backfill with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus.

-

Stir the reaction vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 2-16 hours).

-

Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

-

Concentrate the filtrate under reduced pressure to yield the product, N,N-Bis-Boc-N-propylamine, which is often pure enough for subsequent steps without further purification.

Hydroboration-Oxidation to an Alcohol

Hydroboration-oxidation is a two-step process that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.[6][7] The borane reagent (e.g., BH₃·THF or 9-BBN) first adds across the double bond, placing the boron atom at the sterically less hindered terminal carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond. The fully protected nitrogen in this compound prevents potential side reactions that can occur with the N-H bonds of primary or secondary allylic amines.

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration Step:

-

To a dry, inert-atmosphere flask, add this compound (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, approx. 1.1-1.3 equiv) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

-

Oxidation Step:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add aqueous sodium hydroxide solution (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂, 30% aqueous solution). Caution: This addition can be exothermic.

-

Stir the biphasic mixture vigorously at room temperature for several hours or until the oxidation is complete (as monitored by TLC).

-

Separate the organic and aqueous layers. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol product by flash column chromatography.

-

Carbon-Carbon Bond Forming Reactions

The terminal alkene is also a handle for more complex carbon-carbon bond-forming reactions, most notably olefin metathesis.

Cross-Metathesis

Cross-metathesis with a partner olefin, catalyzed by a ruthenium complex such as a Grubbs or Hoveyda-Grubbs catalyst, can be used to synthesize more complex alkenes.[8][9] While nitrogen-containing compounds can sometimes inhibit catalyst activity, the sterically hindered and electronically deactivated nature of the bis-Boc amine may mitigate this issue, allowing for productive coupling.[2][10] This reaction is a powerful tool for late-stage functionalization and building molecular complexity.

Table 2: Representative Transformations of the Allyl Group

| Reaction Type | Reagents | Expected Product | Key Features |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | N,N-Bis-Boc-N-propylamine | Selective reduction; Boc groups stable.[5] |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | N,N-Bis-Boc-3-hydroxypropylamine | Anti-Markovnikov alcohol formation.[6] |

| Dihydroxylation | OsO₄ (cat.), NMO | N,N-Bis-Boc-2,3-dihydroxypropylamine | Syn-diol formation. |

| Ozonolysis | 1. O₃; 2. DMS | N,N-Bis-Boc-glycinal | C=C bond cleavage to an aldehyde. |

| Epoxidation | m-CPBA | N,N-Bis-Boc-(oxiran-2-ylmethyl)amine | Forms reactive epoxide intermediate.[3] |

| Cross-Metathesis | Partner Olefin, Grubbs Catalyst | Substituted Alkene | C=C bond formation; requires catalyst optimization.[8] |

Conclusion

This compound serves as an exemplary molecule where the reactivity of an allyl group can be harnessed while the core amine functionality remains securely masked. The orthogonality of the acid-labile Boc groups and the versatile allyl group allows for a sequential and controlled synthetic strategy. The allyl moiety can be predictably transformed into an alcohol, diol, epoxide, aldehyde, ketone, or a simple propyl chain, or it can be used as a linchpin for constructing more elaborate carbon skeletons via metathesis. This predictable and versatile reactivity profile cements its role as an indispensable tool for medicinal chemists and synthetic researchers in the pursuit of complex molecular architectures.

References

- 1. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cross Metathesis [organic-chemistry.org]

- 9. React App [pmc.umicore.com]

- 10. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]

N,N-Bis-Boc-N-allylamine: A Comprehensive Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis-Boc-N-allylamine, also known as di-tert-butyl allylimidodicarbonate, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, featuring a nucleophilic nitrogen shielded by two bulky tert-butoxycarbonyl (Boc) protecting groups and a reactive allyl moiety, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound and its key applications in pharmaceutical and chemical research, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound is achieved through the exhaustive Boc-protection of allylamine. While various methods for N-Boc protection of amines are known, the di-tert-butylation of the relatively unhindered primary amine of allylamine requires specific conditions to ensure high yields. The most common and effective method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

General Experimental Protocol:

A solution of allylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with an excess of di-tert-butyl dicarbonate. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the acidic byproducts. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The workup involves washing the organic layer with aqueous solutions to remove the base and byproducts, followed by drying and concentration under reduced pressure. The crude product is then purified by column chromatography to afford pure this compound.

| Parameter | Condition | Typical Yield |

| Allylamine | 1 equivalent | \multirow{4}{*}{>85%} |

| (Boc)₂O | 2.2 - 2.5 equivalents | |

| Base (e.g., TEA) | 2.5 - 3.0 equivalents | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | Room Temperature | |

| Reaction Time | 12 - 24 hours | |

| Purification | Silica Gel Column Chromatography |

dot graph Synthesis_of_NN_Bis_Boc_N_allylamine { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

Allylamine [label="Allylamine"]; Boc2O [label="Di-tert-butyl dicarbonate\n((Boc)₂O)"]; Base [label="Base (e.g., TEA)"]; Solvent [label="Solvent (DCM)"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#4285F4"]; Workup [label="Aqueous Workup"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Allylamine -> Reaction; Boc2O -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Stirring at RT"]; Workup -> Purification; Purification -> Product; } dot Caption: Synthesis of this compound.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its protected amine and its allyl group. The Boc groups provide robust protection under a variety of conditions and can be readily removed with acid, while the allyl group can participate in a range of transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The allyl group of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Heck reaction of this compound with aryl or vinyl halides (or triflates) provides a direct route to substituted allylic amines, which are valuable precursors for pharmaceuticals and agrochemicals.

Experimental Protocol for Heck Reaction:

To a solution of this compound and an aryl halide in a suitable solvent (e.g., DMF, NMP, or toluene), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., K₂CO₃, NaOAc) are added. The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up and the product is purified by chromatography.

| Parameter | Condition | Typical Yield |

| This compound | 1.2 equivalents | \multirow{6}{*}{60-90%} |

| Aryl Halide | 1.0 equivalent | |

| Palladium Catalyst | 1-5 mol% | |

| Ligand | 2-10 mol% | |

| Base | 2.0 equivalents | |

| Solvent | DMF or Toluene | |

| Temperature | 80-120 °C | |

| Reaction Time | 8 - 16 hours |

dot graph Heck_Reaction_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];

Substrates [label="this compound\n+ Aryl Halide"]; Reagents [label="Pd Catalyst\n+ Ligand\n+ Base"]; Solvent [label="Solvent (DMF)"]; Reaction [label="Heck Reaction", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#EA4335"]; Workup [label="Cooling & Workup"]; Purification [label="Chromatography"]; Product [label="Substituted Allylic Amine", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Substrates -> Reaction; Reagents -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Heating"]; Workup -> Purification; Purification -> Product; } dot Caption: General workflow for the Heck reaction.

Ruthenium-Catalyzed Metathesis Reactions

The terminal alkene of the allyl group in this compound can participate in various ruthenium-catalyzed olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis (RCM).

Cross-metathesis with other olefins allows for the introduction of diverse functionalities, leading to the synthesis of more complex allylic amine derivatives.

Experimental Protocol for Cross-Metathesis:

This compound and a partner olefin are dissolved in a degassed solvent (typically DCM). A ruthenium catalyst, such as Grubbs' first or second-generation catalyst, is added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the product is purified by column chromatography.

| Parameter | Condition | Typical Yield |

| This compound | 1.0 equivalent | \multirow{4}{*}{50-80%} |

| Partner Olefin | 1.0 - 1.5 equivalents | |

| Ruthenium Catalyst | 1-5 mol% | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | Room Temperature to 40 °C | |

| Reaction Time | 2 - 12 hours |

Aza-Baylis-Hillman Reaction

After deprotection of one or both Boc groups, the resulting allylamine can be used to form imines, which are key components in the aza-Baylis-Hillman reaction. This reaction provides access to highly functionalized allylic amines.

Deprotection of Boc Groups:

The Boc groups can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent. The extent of deprotection (mono- or di-deprotection) can often be controlled by the reaction conditions.

Experimental Protocol for Aza-Baylis-Hillman Reaction:

An imine, generated from the deprotected allylamine and an aldehyde, is reacted with an activated alkene (e.g., an acrylate or vinyl ketone) in the presence of a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine. The reaction is typically carried out in a polar aprotic solvent.

dot graph Aza_Baylis_Hillman_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];

Start [label="this compound"]; Deprotection [label="Boc Deprotection\n(Acidic Conditions)"]; Allylamine [label="Allylamine Derivative"]; Imine_Formation [label="Imine Formation\n(+ Aldehyde)"]; Imine [label="Imine Intermediate"]; ABH_Reaction [label="Aza-Baylis-Hillman\nReaction\n(+ Activated Alkene,\nCatalyst)"]; Product [label="Functionalized\nAllylic Amine", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Deprotection; Deprotection -> Allylamine; Allylamine -> Imine_Formation; Imine_Formation -> Imine; Imine -> ABH_Reaction; ABH_Reaction -> Product; } dot Caption: Pathway to Aza-Baylis-Hillman adducts.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and the distinct reactivity of its protected amine and allyl functionalities provide chemists with a powerful tool for the synthesis of a wide array of complex molecules. The applications highlighted in this guide, particularly in palladium- and ruthenium-catalyzed reactions, underscore its importance in modern drug discovery and materials science. The detailed protocols provided herein serve as a practical resource for researchers looking to incorporate this versatile building block into their synthetic strategies.

Physical properties including boiling point and density of N,N-Bis-Boc-N-allylamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of N,N-Bis-Boc-N-allylamine, a key intermediate in organic synthesis. The document outlines its boiling point and density, supported by standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known by its IUPAC name tert-butyl N-(tert-butoxycarbonyl)-N-(prop-2-en-1-yl)carbamate, is a protected form of allylamine commonly utilized in the synthesis of complex organic molecules, including pharmaceuticals. Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Data Presentation

The key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Units |

| Boiling Point | 293.6[1] | °C |

| Density | 1.019[1] | g/cm³ |

| Molecular Formula | C₁₃H₂₃NO₄ | - |

| Molecular Weight | 257.33 | g/mol |

| CAS Number | 115269-99-3 | - |

Experimental Protocols

While specific experimental data for the determination of the physical properties of this compound are not extensively published, the following are detailed, standardized methodologies that are broadly applicable for such liquid organic compounds. These protocols are based on established laboratory techniques and OECD guidelines for the testing of chemicals.

Determination of Boiling Point (Capillary Method - Siwoloboff Method)

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of the liquid this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is then immersed in a heating bath (Thiele tube).

-

The heating bath is gently and uniformly heated.

-

As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid by measuring a specific volume of it.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath

-

Sample of this compound

-

Reference liquid with known density (e.g., deionized water)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with the reference liquid (deionized water) and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 20°C). The volume is adjusted, the pycnometer is dried on the outside, and its mass is determined (m₂).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound, and the same procedure of thermal equilibration and mass determination is followed (m₃).

-

The density of the this compound is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where:

-

ρ_sample is the density of this compound

-

m₁ is the mass of the empty pycnometer

-

m₂ is the mass of the pycnometer filled with water

-

m₃ is the mass of the pycnometer filled with the sample

-

ρ_water is the known density of water at the experimental temperature.

-

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is depicted in the following diagram.

Caption: Workflow for determining the boiling point and density of this compound.

References

Solubility characteristics of N,N-Bis-Boc-N-allylamine in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N,N-Bis-Boc-N-allylamine, a key building block in advanced organic synthesis and medicinal chemistry. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on a predictive assessment based on its structural components and provides a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

This compound is a tertiary amine protected by two bulky, nonpolar tert-butoxycarbonyl (Boc) groups, and it also contains a reactive allyl moiety.[1] The solubility of this compound is primarily dictated by the lipophilic nature of the two Boc groups and the overall hydrocarbon structure. The presence of polar carbonyl groups in the Boc moieties may contribute to some solubility in polar a-protic solvents.

Based on the analysis of its structural components, the predicted solubility of this compound in common organic solvents is summarized below. It is anticipated to exhibit good solubility in a range of non-polar and polar a-protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The overall organic and non-polar character of the molecule suggests good solubility in these common solvents. |

| Polar Aprotic Solvents | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents are expected to effectively solvate the molecule. THF is a common solvent used in reactions involving Boc-protected amines. |

| Ethers | Diethyl Ether | Moderate | Expected to be a suitable solvent, though potentially less effective than chlorinated or other polar a-protic solvents. |

| Hydrocarbons | Hexanes, Toluene | Moderate to Low | The bulky, non-polar Boc groups should allow for some solubility in hydrocarbons, though the polarity of the carbamate groups may limit high solubility.[2] |

| Polar Protic Solvents | Methanol, Ethanol | Low | The lack of significant hydrogen bond donating or accepting capabilities, coupled with the large non-polar structure, will likely limit solubility in protic solvents.[3] |

| Aqueous Solvents | Water | Insoluble | As a non-polar organic molecule, it is expected to be insoluble in water. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, it is imperative to perform experimental verification. The following is a standardized protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Hexanes, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., Dichloromethane) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of standard solutions of varying concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of labeled vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Add a precise, known volume of each test solvent to the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the undissolved solid and the dissolved compound is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid at the bottom of the vials, leaving a clear supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted supernatant using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the saturation solubility of the compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

Introduction to N,N-Bis-Boc-N-allylamine as a building block in organic chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic chemistry, the strategic use of protecting groups and functionalized building blocks is paramount for the efficient and selective synthesis of complex molecules. Among these, N,N-Bis-Boc-N-allylamine has emerged as a highly versatile and valuable reagent. This compound uniquely combines the robust protection of a nitrogen atom by two tert-butoxycarbonyl (Boc) groups with the synthetic flexibility of a terminal allyl moiety. This dual functionality allows for a wide range of chemical transformations, making it an indispensable tool in peptide synthesis, medicinal chemistry, and the development of novel organic materials.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and detailed experimental protocols to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115269-99-3 | [4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| Boiling Point | 293.6 °C | [3] |

| Density | 1.019 g/cm³ | [3] |

| Appearance | Colorless to light yellow low melting solid or oil | General Knowledge |

| Purity | ≥97% | [3] |

| Storage | Room temperature, in a dry place | [3] |

Synthesis of this compound

General Experimental Protocol: Double N-Boc Protection of Allylamine

Materials:

-

Allylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add triethylamine (2.2-3.0 equivalents) or a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (2.2-2.5 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Key Reactions and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the acid-labile Boc protecting groups and the versatile allyl group.

Deprotection of the Boc Groups

The Boc groups can be readily removed under acidic conditions to furnish the corresponding primary or secondary amine, depending on the subsequent reaction. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.[6][7]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[6]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).[6]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

-

Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases, or use a basic ion-exchange resin for a non-aqueous workup.[3]

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected allylamine.

Reactions of the Allyl Group

The allyl group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Heck reaction, and ring-closing metathesis (RCM).[2][3]

The Heck reaction allows for the arylation or vinylation of the allyl group, providing access to substituted cinnamylamine derivatives after deprotection.

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodide or bromide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

-

Add the anhydrous solvent, followed by the aryl or vinyl halide and this compound.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

When appropriately functionalized with another double bond, derivatives of this compound can undergo RCM to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[7][8][9]

Materials:

-

N,N-Bis-Boc-diallylic substrate

-

Grubbs' catalyst (1st, 2nd, or 3rd generation)

-

Anhydrous and degassed solvent (e.g., DCM, Toluene)

Procedure:

-

Dissolve the diallylic substrate in the anhydrous, degassed solvent in a flask under an inert atmosphere.

-

Add the Grubbs' catalyst (typically 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions discussed. It is important to note that optimal conditions can vary depending on the specific substrate.

Table 1: N-Boc Protection of Primary Amines

| Amine Substrate | (Boc)₂O (eq.) | Base (eq.) | Solvent | Time | Yield (%) | Reference |

| General Primary Amine | 1.1 - 1.5 | 1.0 - 1.5 | DCM/THF/ACN | 1 - 12 h | 85 - 99 | [5][10] |

| Aniline | 1.0 | 0.15 (cat.) | DCM | 3 min | 95 | [11] |

Table 2: TFA-Mediated Deprotection of N-Boc Amines

| Substrate | TFA Conc. (v/v in DCM) | Temperature | Time | Yield (%) | Reference |

| General N-Boc Amine | 20 - 50% | 0 °C to RT | 0.5 - 4 h | >90 | [6][7] |

| N-Boc Amine in Water | N/A (neat water) | 90 - 100 °C | <15 min | 90 - 97 | [12] |

Table 3: Heck Reaction with Allylic Substrates

| Aryl Halide | Olefin | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Allylic Alcohol | Pd(OAc)₂ (1) | NaOAc (2) | DMF | 90 | 6 | 50 - 90 | General Knowledge |

| Aryl Bromide | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | ~85 | [13] |

Table 4: Ring-Closing Metathesis

| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diethyl diallylmalonate | Grubbs' II (0.05) | DCM | RT | 1 | High | [14] |

| Chiral Allylamines | Grubbs' Catalyst | DCM | RT - 40 | 2 - 24 | 60 - 95 | [7] |

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a robustly protected nitrogen atom and a reactive allyl group allows for a diverse array of synthetic transformations. The straightforward protocols for its synthesis and subsequent reactions, such as deprotection, Heck coupling, and ring-closing metathesis, make it an accessible and valuable tool for the construction of complex molecules, including pharmaceuticals and novel materials. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, facilitating the innovative application of this important synthetic building block.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - Google Patents [patents.google.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Note and Protocol for the Synthesis of N,N-Bis-Boc-N-allylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N,N-Bis-Boc-N-allylamine from allylamine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and ease of removal under mild acidic conditions.[1] The double Boc protection of primary amines yields N,N-bis(tert-butoxycarbonyl) derivatives, which are valuable intermediates in the synthesis of complex molecules.[2][3][4]

Reaction Principle

The synthesis of this compound involves the reaction of allylamine with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the reaction.[5][6] The reaction proceeds in two steps: the initial formation of the mono-Boc protected allylamine, followed by the second Boc protection to yield the desired this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Allylamine | Reagent | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Sigma-Aldrich |

| 4-(Dimethylaminopyridine) (DMAP) | Reagent | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | Reagent | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||

| Brine (saturated aqueous NaCl) | ||

| Anhydrous magnesium sulfate (MgSO₄) | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Separatory funnel | ||

| Rotary evaporator | ||

| Silica gel for column chromatography | 60 Å, 230-400 mesh |

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of this compound is provided below.

Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add allylamine (1.0 g, 17.5 mmol, 1.0 equiv.).

-

Dissolve the allylamine in 20 mL of anhydrous tetrahydrofuran (THF).

-

Add 4-(dimethylaminopyridine) (DMAP) (214 mg, 1.75 mmol, 0.1 equiv.) to the solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (8.4 g, 38.5 mmol, 2.2 equiv.) in 20 mL of anhydrous THF.

Reaction Execution

-

Slowly add the Boc₂O solution to the stirred allylamine solution at room temperature over a period of 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Work-up Procedure

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in 50 mL of ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent to isolate the pure this compound.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a colorless oil.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | Colorless oil |

| Purity (typical) | >95% |

| Yield (typical) | 80-90% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Catalysis

The catalytic role of DMAP in the Boc protection of amines involves the formation of a more reactive acylating agent.

Caption: Catalytic cycle of DMAP in the Boc protection reaction.

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

Standard procedure for Boc protection of primary amines using N,N-Bis-Boc-N-allylamine.

Introduction

The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of pharmaceutical and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed overview of the standard procedures for the Boc protection of primary amines.

While various reagents can be employed for this transformation, the most common and well-established method utilizes di-tert-butyl dicarbonate (Boc₂O). This document will focus on the standard protocol using Boc₂O. An alternative reagent, N,N-Bis-Boc-N-allylamine, is a commercially available compound that serves as a protective agent for amines, particularly in peptide synthesis.[1][2] However, its primary role in synthesis is often as a synthon for the introduction of a secondary amine functional group, leveraging the reactivity of the allyl moiety.[3] Current literature does not extensively support its use as a standard reagent for the simple Boc protection of primary amines via direct Boc group transfer. Therefore, the protocols detailed below will center on the industry-standard reagent, di-tert-butyl dicarbonate.

Reaction Mechanism

The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts carbon dioxide and tert-butanol.[1] The formation of these gaseous and liquid byproducts helps to drive the reaction to completion. While the reaction can proceed without a base, the addition of a mild base is common practice to deprotonate the amine and accelerate the reaction.[1]

Experimental Workflow

The general workflow for the Boc protection of a primary amine using di-tert-butyl dicarbonate is depicted below.

Caption: General experimental workflow for the Boc protection of primary amines.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Boc protection of various primary amines using di-tert-butyl dicarbonate.

| Amine Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | 1.1 | NaHCO₃ (2.0) | Dioxane/H₂O | Room Temp. | 12 | 98 |

| Benzylamine | 1.1 | - | CH₂Cl₂ | Room Temp. | 2 | 95 |

| Glycine methyl ester | 1.2 | Et₃N (1.5) | CH₂Cl₂ | 0 to Room Temp. | 3 | 96 |

| 4-Fluoroaniline | 1.05 | - | THF | Room Temp. | 12 | 94 |

| Cyclohexylamine | 1.1 | NaOH (1.1) | H₂O/Dioxane | Room Temp. | 4 | 97 |

Experimental Protocols

Materials

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dioxane)

-

Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH))

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl) (for work-up)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

Standard Protocol for Boc Protection of a Primary Amine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.

-

Addition of Base (Optional but Recommended): Add a base (1.1-1.5 equiv., e.g., triethylamine). Stir the solution for 5-10 minutes at room temperature.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) to the stirred solution. The (Boc)₂O can be added as a solid in one portion or as a solution in the reaction solvent.

-